2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Lipophilicity Drug-likeness Permeability

The target compound, 2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one (CAS 2097928-34-0), is a synthetic small molecule (C27H31N3O3, MW 445.56) classified as a benzoylpiperidine-pyridazinone hybrid. Its structure integrates a 6-phenyl-2,3-dihydropyridazin-3-one core, a piperidine linker, and a 4-butoxybenzoyl substituent.

Molecular Formula C27H31N3O3
Molecular Weight 445.563
CAS No. 2097928-34-0
Cat. No. B2546851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
CAS2097928-34-0
Molecular FormulaC27H31N3O3
Molecular Weight445.563
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
InChIInChI=1S/C27H31N3O3/c1-2-3-19-33-24-11-9-23(10-12-24)27(32)29-17-15-21(16-18-29)20-30-26(31)14-13-25(28-30)22-7-5-4-6-8-22/h4-14,21H,2-3,15-20H2,1H3
InChIKeyFOAXYLZDEURESE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one (CAS 2097928-34-0): A Research-Grade Benzoylpiperidine-Pyridazinone Hybrid for Specialized Screening


The target compound, 2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one (CAS 2097928-34-0), is a synthetic small molecule (C27H31N3O3, MW 445.56) classified as a benzoylpiperidine-pyridazinone hybrid [1]. Its structure integrates a 6-phenyl-2,3-dihydropyridazin-3-one core, a piperidine linker, and a 4-butoxybenzoyl substituent. Physicochemical profiling reports a calculated partition coefficient (clogP) of 4.16 and a topological polar surface area (TPSA) of 65.64 Ų, indicating moderate lipophilicity [1]. The compound is listed as a research-use-only chemical by multiple vendors, typically at 95% purity, and has not been reported in peer-reviewed pharmacological studies or patent disclosures indexed in major databases.

Why 2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one Cannot Be Assumed Interchangeable with In-Class Pyridazinone Analogs


Within the pyridazinone class, subtle structural modifications profoundly influence target engagement, selectivity, and pharmacokinetic behavior. For instance, the 4-butoxybenzoyl substituent on the piperidine ring of the target compound is absent in the simpler parent scaffold, 6-phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 1225713-00-7) . This butoxybenzoyl group significantly alters the physicochemical profile (e.g., increasing clogP), which is likely to affect solubility, membrane permeability, and protein binding differently than other acyl- or sulfonyl-substituted analogs. Furthermore, the benzoylpiperidine substructure is a recognized pharmacophore for monoacylglycerol lipase (MAGL) inhibition, where the nature of the benzoyl substituent directly controls inhibitory potency (IC50 values spanning low nanomolar to micromolar ranges) [1]. Generic substitution based solely on the pyridazinone core would ignore these critical structure-activity determinants, potentially leading to experimental failure due to mismatched potency, selectivity, or physicochemical properties.

Procurement-Relevant Evidence for 2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one (CAS 2097928-34-0)


Physicochemical Differentiation: clogP and TPSA Compared to Des-benzoyl Parent Scaffold

The target compound exhibits a calculated clogP of 4.16 and a TPSA of 65.64 Ų [1]. In contrast, the des-(4-butoxybenzoyl) parent scaffold (6-phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one, CAS 1225713-00-7) has a lower molecular weight (269.34 vs. 445.56) and, by inference, a drastically lower clogP given the absence of the lipophilic butoxybenzoyl moiety . This difference in lipophilicity is a key determinant for passive membrane permeability, plasma protein binding, and metabolic stability.

Lipophilicity Drug-likeness Permeability

Structural Differentiation: Unique Butoxybenzoyl Substituent Not Found in Common Pyridazinone Screening Libraries

The 4-butoxybenzoyl group attached via an amide linkage to the piperidine nitrogen is a distinctive structural feature. Among closely related 6-phenyl-2,3-dihydropyridazin-3-one analogs, common N-piperidine substituents include phenylpropanoyl, benzotriazolylacetyl, dimethoxyphenylacetyl, and various sulfonyl groups [1]. The target compound is the only variant in this chemical space bearing a 4-butoxybenzoyl substituent, which introduces a unique combination of an ether oxygen hydrogen-bond acceptor and a terminal alkyl chain, both absent in the comparator analogs.

Chemical Diversity Scaffold novelty SAR exploration

Class-Level Biological Inference: Benzoylpiperidine Motif as a Privileged MAGL Pharmacophore

The benzoylpiperidine substructure present in the target compound is a validated pharmacophore for reversible monoacylglycerol lipase (MAGL) inhibition. In the published literature, structurally optimized benzoylpiperidine derivatives have achieved MAGL IC50 values of 80 nM (Compound 23, Granchi et al.) and 18–74 nM (diphenylsulfide-benzoylpiperidine series) [1][2]. Notably, the target compound has not been evaluated in any reported MAGL assay; the inference is based solely on the shared benzoylpiperidine core. The butoxybenzoyl substitution pattern has not been explored in published MAGL SAR studies, therefore its impact on MAGL potency relative to established benzoylpiperidine inhibitors is unknown.

MAGL inhibition Endocannabinoid system Cancer

Quality Specification: Vendor-Reported Purity and Research-Use-Only Classification

Multiple vendors list the target compound at a standard purity of 95% and explicitly classify it as 'for non-human research only. Not for therapeutic or veterinary use' . This specification is consistent with proprietary research chemicals lacking GMP certification or pharmacological safety data. In procurement evaluations, this purity level may be compared to other in-class research compounds, many of which are also supplied at 95% purity.

Chemical purity Procurement specification Research chemical

Recommended Research Applications for 2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one Based on Current Evidence


Exploratory MAGL Inhibitor Screening and Benzoylpiperidine SAR Expansion

Given the validated MAGL inhibitory activity of the benzoylpiperidine chemotype, this compound can serve as an exploratory probe to expand the structure-activity relationship (SAR) around the N-benzoyl substituent. Its unique 4-butoxybenzoyl group has not been characterized in published MAGL SAR studies [1], making it suitable for hit-finding or lead-optimization campaigns aiming to explore uncharted chemical space in the endocannabinoid modulator field.

Physicochemical Probe for Lipophilicity-Driven ADME Profiling

With a calculated clogP of 4.16 and TPSA of 65.64 Ų, the compound occupies a distinct physicochemical space compared to less lipophilic pyridazinone analogs [1]. It can be employed as a tool compound in ADME assay cascades (e.g., PAMPA, Caco-2 permeability, microsomal stability) to study the impact of the butoxybenzoyl group on membrane permeation and metabolic stability, generating data to inform the design of analogs with optimized DMPK profiles.

Chemical Biology Tool for Profiling Serine Hydrolase Selectivity

MAGL belongs to the serine hydrolase superfamily, and off-target inhibition of FAAH, ABHD6, or other metabolic serine hydrolases is a known liability of this class [1]. The target compound, bearing a distinctive N-acyl substituent, could be assessed in activity-based protein profiling (ABPP) assays to determine its selectivity fingerprint across the serine hydrolase family, potentially revealing a selectivity profile distinct from that of other benzoylpiperidine-based MAGL inhibitors.

Reference Compound for Analytical Method Development and Validation

The compound's defined structure, molecular weight (445.56), and moderate lipophilicity make it suitable as a reference standard for developing HPLC, LC-MS, or GC methods intended for the quantification or purity assessment of benzoylpiperidine-pyridazinone hybrids [1]. Its well-resolved chromatographic properties can support method validation for research laboratories synthesizing or characterizing compounds within this chemical series.

Quote Request

Request a Quote for 2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.